1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester 1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18812041
InChI: InChI=1S/C12H12BrN3O2/c1-3-18-12(17)9-7-16(15-8(9)2)11-6-4-5-10(13)14-11/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C12H12BrN3O2
Molecular Weight: 310.15 g/mol

1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC18812041

Molecular Formula: C12H12BrN3O2

Molecular Weight: 310.15 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester -

Specification

Molecular Formula C12H12BrN3O2
Molecular Weight 310.15 g/mol
IUPAC Name ethyl 1-(6-bromopyridin-2-yl)-3-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C12H12BrN3O2/c1-3-18-12(17)9-7-16(15-8(9)2)11-6-4-5-10(13)14-11/h4-7H,3H2,1-2H3
Standard InChI Key YXWTXVQEJJIFRW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(N=C1C)C2=NC(=CC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic name of the compound, 1-(6-Bromo-pyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, reflects its IUPAC nomenclature. The molecular formula is C₁₂H₁₂BrN₃O₂, with a molecular weight of 310.15 g/mol . The SMILES notation, O=C(OCC)C=1C=NN(C2=NC(Br)=CC=C2)C1C, provides a linear representation of its structure, highlighting the ethyl ester group (-COOEt), the 6-bromopyridin-2-yl substituent, and the 3-methylpyrazole ring .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of the Pyrazole Core: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole ring. For instance, ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1H-pyrazole-4-carboxylate intermediates .

  • Bromination and Coupling: The pyridine ring is brominated at the 6-position using reagents like PBr₃ or NBS. Subsequent Ullmann or Suzuki-Miyaura coupling attaches the bromopyridinyl group to the pyrazole nitrogen .

Key Reactions

  • Ester Hydrolysis: Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, a precursor for amide or acyl chloride derivatives.

  • Nucleophilic Aromatic Substitution: The bromine atom on the pyridine ring participates in cross-coupling reactions, enabling the introduction of aryl or alkyl groups .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueConditionsSource
Melting PointNot reported
Boiling PointNot reported
Solubility in WaterLow25°C
Solubility in DMSOHigh25°C
Storage StabilityStable at 2–8°C under inert gasNitrogen or Argon

The compound’s low water solubility contrasts with its high solubility in polar aprotic solvents like DMSO, making it suitable for reactions in non-aqueous media .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For example, its pyrazolopyridine scaffold is analogous to structures in Janus kinase (JAK) inhibitors, which treat autoimmune diseases .

Agrochemical Development

In agrochemistry, derivatives of this compound have been explored as herbicides and fungicides. The bromine atom facilitates further functionalization, enabling the tuning of bioactivity .

Hazard StatementGHS CodePrecautionary Measure
H317: Skin sensitizationGHS07Wear protective gloves
H318: Eye damageGHS05Use eye protection
H334: Respiratory toxicityGHS08Use respiratory equipment

Exposure Mitigation

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

  • First Aid Measures: In case of inhalation, move to fresh air; for skin contact, wash with soap and water .

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